Isopropyl phenylacetate
Overview
Description
Isopropyl phenylacetate is a clear pale yellow liquid . It has a fragrant, rose-like scent and a sweet, honey-like flavor with a wine undertone . It is used as a fragrance and is a rare cosmetic ingredient .
Synthesis Analysis
Isopropyl phenylacetate is a synthetic compound . The exact synthesis process is not detailed in the available resources, but it is known that esters like Isopropyl phenylacetate can be formed by the reaction of an alcohol with a carboxylic acid .
Molecular Structure Analysis
The molecular formula of Isopropyl phenylacetate is C11H14O2 . Its molecular weight is 178.23 . The SMILES string representation is CC©OC(=O)Cc1ccccc1 .
Chemical Reactions Analysis
Isopropyl phenylacetate, being an ester, reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Physical And Chemical Properties Analysis
Isopropyl phenylacetate is insoluble in water . It has a density of 1.0±0.1 g/cm3 . Its boiling point is 237.7±9.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.5±3.0 kJ/mol . The flash point is 97.5±17.1 °C .
Scientific Research Applications
Anticancer Properties
Isopropyl phenylacetate exhibits significant potential in cancer research. A study conducted by Harrison et al. (1998) revealed that phenylacetate, closely related to isopropyl phenylacetate, inhibits isoprenoid biosynthesis, suppressing the growth of human pancreatic carcinoma. The study found that phenylacetate induces reversible in vitro growth arrest in cancer cells and inhibits key enzymes in biosynthetic pathways, suggesting its potential use in cancer treatment (Harrison et al., 1998).
Enzymatic Kinetic Resolution
Olah et al. (2018) explored the use of isopropyl esters, including isopropyl 2-propoxyacetate, in the enzymatic kinetic resolution of chiral amines. This process is crucial in the production of enantiomerically pure substances, which are important in pharmaceuticals and other chemical products. Isopropyl 2-propoxyacetate demonstrated high efficiency and selectivity in this process, marking its significance in chemical synthesis (Olah et al., 2018).
Brain Imaging Applications
In a study by Carlsen and Andnesen (2004), N-isopropyl-p-iodoamphetamine, derived from phenylacetic acid, was synthesized for potential use in brain imaging. The compound was prepared for use as a brain imaging agent, highlighting the role of isopropyl phenylacetate derivatives in medical imaging (Carlsen & Andnesen, 2004).
Photochemistry Studies
Denning and Falvey (2013) investigated the photochemistry of 2,2,2-tribromoethyl-(2'-phenylacetate) in different solvents, including isopropyl alcohol. This study provides insights into the reactions and product formation under various conditions, which is essential for understanding the chemical behavior of isopropyl phenylacetate derivatives in different environments (Denning & Falvey, 2013).
Neurotoxicity Studies
Johnson (1969) identified that organophosphorus compounds, including isopropyl derivatives, phosphorylate specific sites in the brain, leading to neurotoxicity. This research is pivotal in understanding the biochemical pathways and potential risks associated with exposure to these compounds (Johnson, 1969).
Insecticidal Activities
Miyakado et al. (1975) synthesized optically active α-isopropyl-4-substituted phenylacetic acids to discover new insecticides. They found that the esters of these acids showed significant insecticidal activity, suggesting the utility of isopropyl phenylacetate derivatives in pest control (Miyakado et al., 1975).
properties
IUPAC Name |
propan-2-yl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)13-11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMBXPJYHMZLOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Record name | ISOPROPYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20549 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025483 | |
Record name | Isopropyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl phenylacetate is a clear pale yellow liquid. (NTP, 1992), Colourless liquid; powerful ethereal or winey-honey-like, sweet odour | |
Record name | ISOPROPYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20549 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/944/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
486 to 489 °F at 760 mmHg (NTP, 1992), 157.00 to 165.00 °C. @ 12.00 mm Hg | |
Record name | ISOPROPYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20549 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
203 °F (NTP, 1992) | |
Record name | ISOPROPYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20549 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | ISOPROPYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20549 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/944/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.3 at 70.7 °F (NTP, 1992) - Denser than water; will sink, 1.006-1.012 (20°) | |
Record name | ISOPROPYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20549 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/944/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isopropyl phenylacetate | |
CAS RN |
4861-85-2 | |
Record name | ISOPROPYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20549 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl phenylacetate | |
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Record name | Isopropyl Phenylacetate | |
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Record name | Benzeneacetic acid, 1-methylethyl ester | |
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Record name | Isopropyl phenylacetate | |
Source | EPA DSSTox | |
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Record name | Isopropyl phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.152 | |
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Record name | ISOPROPYL PHENYLACETATE | |
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Record name | Isopropyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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